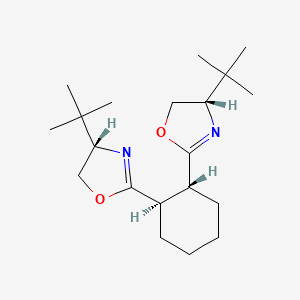

(1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane

Description

(1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral bis(oxazoline) ligand with a rigid cyclohexane backbone and two stereodefined oxazoline rings substituted with tert-butyl groups. This compound is widely utilized in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and metal-mediated couplings . The tert-butyl substituents enhance steric bulk, improving stereochemical control, while the cyclohexane backbone provides conformational rigidity, ensuring precise spatial arrangement of the catalytic sites.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[(1R,2R)-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-19(2,3)15-11-23-17(21-15)13-9-7-8-10-14(13)18-22-16(12-24-18)20(4,5)6/h13-16H,7-12H2,1-6H3/t13-,14-,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBHDXQHRRSOR-KLHDSHLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2CCCCC2C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)[C@@H]2CCCC[C@H]2C3=N[C@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

Attachment to Cyclohexane: The oxazoline rings are then attached to the cyclohexane backbone through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane can undergo various types of chemical reactions, including:

Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.

Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or cyclohexane backbone are replaced with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline rings would yield oxazoles, while reduction would yield amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.

Biology and Medicine

Industry

In industry, this compound can be used in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects typically involves its role as a chiral ligand or auxiliary. It interacts with metal catalysts or substrates to induce chirality in the resulting products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Substituent Variations in Bis(oxazoline) Ligands

The tert-butyl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

Key Findings :

- Steric Effects : The tert-butyl group outperforms benzyl and isopropyl substituents in steric shielding, critical for high enantioselectivity in crowded transition states .

- Electronic Effects: Electron-donating tert-butyl groups stabilize metal-ligand complexes, enhancing catalytic turnover in Cu(I)-mediated cyclopropanations compared to benzyl analogs .

Backbone Modifications

The cyclohexane backbone is compared to other frameworks:

Key Findings :

- Rigidity vs. Flexibility : Cyclohexane’s rigidity ensures consistent catalytic geometry, while methane backbones lead to variable coordination modes and lower enantioselectivity .

- Ring Strain : Cyclopropane derivatives suffer from destabilizing ring strain, limiting their utility despite synthetic accessibility .

Biological Activity

(1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral compound notable for its unique structure and potential biological applications. This compound features two oxazoline rings attached to a cyclohexane backbone, providing it with distinct stereochemical properties that influence its interactions in biological systems.

- IUPAC Name : (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane

- Molecular Formula : C18H30N2O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 700381-43-7

The biological activity of (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane is largely influenced by its chiral nature. The compound may interact with various biological targets such as enzymes and receptors in a stereospecific manner. This specificity is crucial as it can lead to different biological responses depending on the enantiomeric form present.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activity. Here are some key findings related to the biological effects of (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its ability to fit into the active sites of these proteins. For instance, similar oxazoline-containing compounds have shown potential in inhibiting proteases and other enzymes critical for disease progression .

- Chiral Selectivity : The presence of chiral centers allows for selective binding to biological targets. This selectivity can lead to enhanced therapeutic effects while minimizing side effects associated with non-selective compounds .

Case Studies

- Anticancer Activity : A study explored the use of oxazoline derivatives in cancer treatment. Compounds similar to (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

- Antimicrobial Properties : Research has indicated that oxazoline-based compounds possess antimicrobial properties. These compounds disrupt bacterial cell membranes and inhibit cell wall synthesis, leading to bacterial death. The specific activity of (1R,2R)-1,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane against different strains remains a subject for further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (1R,2R)-1,2-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)cyclohexane | Structure | Anticancer properties | Similar mechanism of action |

| (1R,2R)-1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane | N/A | Antimicrobial activity | Investigated for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.